molecular formula C8H15NO B1655553 Acetamide, N-(1-methylethyl)-N-2-propenyl- CAS No. 3829-78-5

Acetamide, N-(1-methylethyl)-N-2-propenyl-

Cat. No.: B1655553
CAS No.: 3829-78-5
M. Wt: 141.21 g/mol
InChI Key: WWRGSYIINZQXLQ-UHFFFAOYSA-N
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Description

Acetamide, N-(1-methylethyl)-N-2-propenyl- is an organic compound with the molecular formula C8H15NO It is a derivative of acetamide, where the nitrogen atom is substituted with an isopropyl group and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-methylethyl)-N-2-propenyl- can be achieved through several methods. One common approach involves the reaction of acetamide with isopropylamine and allyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(1-methylethyl)-N-2-propenyl- may involve continuous flow reactors to ensure consistent quality and yield. The process may include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often purified using advanced techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-methylethyl)-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Allyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(1-methylethyl)-N-2-propenyl-oxides.

    Reduction: Formation of N-(1-methylethyl)-N-2-propenyl-amines.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Acetamide, N-(1-methylethyl)-N-2-propenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-methylethyl)-N-2-propenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N,N-bis(1-methylethyl): Similar structure but lacks the allyl group, leading to different chemical properties and reactivity.

    N,N-Diisopropylacetamide: Another derivative of acetamide with two isopropyl groups, differing in its steric and electronic effects.

Uniqueness

Acetamide, N-(1-methylethyl)-N-2-propenyl- is unique due to the presence of both an isopropyl and an allyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-propan-2-yl-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-5-6-9(7(2)3)8(4)10/h5,7H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGSYIINZQXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191666
Record name Acetamide, N-(1-methylethyl)-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3829-78-5
Record name Acetamide, N-(1-methylethyl)-N-2-propenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003829785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-methylethyl)-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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